molecular formula C22H19N3O2S2 B12141183 (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12141183
M. Wt: 421.5 g/mol
InChI Key: TZNUTCBPLHZILA-UNOMPAQXSA-N
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Description

This compound is a thiazolidin-4-one derivative featuring a pyrazole moiety substituted with a 4-methoxy-2-methylphenyl group and a phenyl ring. The Z-configuration of the exocyclic double bond at position 5 is critical for its stereochemical stability and biological interactions . The molecule’s core structure includes a thiazolidinone ring fused with a methylidene group, which is further conjugated to a pyrazole heterocycle.

Properties

Molecular Formula

C22H19N3O2S2

Molecular Weight

421.5 g/mol

IUPAC Name

(5Z)-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3O2S2/c1-14-11-17(27-3)9-10-18(14)20-15(12-19-21(26)24(2)22(28)29-19)13-25(23-20)16-7-5-4-6-8-16/h4-13H,1-3H3/b19-12-

InChI Key

TZNUTCBPLHZILA-UNOMPAQXSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Precursor

The pyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For example, 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is prepared by reacting 4-methoxy-2-methylacetophenone with phenylhydrazine under acidic conditions, followed by Vilsmeier-Haack formylation to introduce the aldehyde group.

Thiazolidinone Core Formation

The thiazolidinone ring is constructed via [2+3]-cyclocondensation. Thiourea derivatives react with α-halo carbonyl compounds, such as ethyl chloroacetate, in the presence of a base. For instance, 3-methyl-2-thioxo-1,3-thiazolidin-4-one is synthesized by treating methylthiourea with ethyl chloroacetate in ethanol under reflux.

Knoevenagel Condensation for Methylidene Bridge

The final step involves a Knoevenagel condensation between the pyrazole-4-carbaldehyde and the thiazolidinone core. This reaction is catalyzed by piperidine in ethanol at 80°C, yielding the (Z)-configured methylidene product. The reaction’s stereoselectivity arises from the stabilization of the Z-isomer via intramolecular hydrogen bonding.

Table 1: Key Reaction Conditions for Multi-Step Synthesis

StepReagents/ConditionsYield (%)Reference
Pyrazole synthesisPhenylhydrazine, HCl, ethanol, reflux78
Thiazolidinone formationMethylthiourea, ethyl chloroacetate, NaOH85
Knoevenagel condensationPiperidine, ethanol, 80°C, 6 hours92

Cyclocondensation Strategies

Cyclocondensation methods offer a streamlined approach by combining pyrazole and thiazolidinone precursors in a single pot.

One-Pot [2+3] Cyclocondensation

A mixture of 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, methylthiourea, and ethyl chloroacetate undergoes cyclocondensation in dimethylformamide (DMF) at 120°C. This method reduces purification steps but requires precise stoichiometric control (molar ratio 1:1.2:1).

Lawesson’s Reagent-Mediated Thionation

In cases where the thioxo group is introduced post-cyclization, Lawesson’s reagent converts the carbonyl oxygen at position 2 of the thiazolidinone to a thione. Treatment of the intermediate with 0.5 equivalents of Lawesson’s reagent in toluene at 110°C for 4 hours achieves quantitative conversion.

Solvent and Catalyst Optimization

Reaction solvents and catalysts significantly impact yields and reaction rates.

Solvent Effects

Ethanol and DMF are the most effective solvents for Knoevenagel condensations, providing polar environments that stabilize enolate intermediates. Ethanol yields higher stereoselectivity (Z:E ratio >9:1) compared to DMF (Z:E ratio ~4:1).

Catalytic Systems

Piperidine remains the preferred catalyst for Knoevenagel reactions due to its mild basicity and ability to facilitate enolate formation. Alternative catalysts, such as ammonium acetate, reduce yields by 15–20%.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol or ethyl acetate, achieving >98% purity. Crystalline yields depend on cooling rates; slow crystallization at 4°C optimizes crystal lattice formation.

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, phenyl-H), 3.85 (s, 3H, OCH3), 2.41 (s, 3H, CH3).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

Comparative Analysis of Synthetic Methods

Table 2: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitations
Multi-Step SynthesisHigh purity, scalableTime-intensive, costly reagents
One-Pot CyclocondensationFewer steps, moderate yieldsRequires stoichiometric precision
Lawesson’s ThionationEfficient thioxo group introductionGenerates toxic byproducts

Recent Advances and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces Knoevenagel reaction times from 6 hours to 30 minutes, maintaining a 90% yield.

Green Chemistry Approaches

Aqueous ethanol (70% v/v) as a solvent decreases environmental impact, albeit with a 10% yield reduction due to lower solubility of intermediates .

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group at position 2 of the thiazolidinone ring undergoes oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄), yielding sulfoxides or sulfones.

Reagent Conditions Product Yield Reference
H₂O₂ (30%)Ethanol, 60°C, 4 hoursSulfoxide derivative (C=SO)72%
KMnO₄ (acidic)H₂SO₄, 25°C, 2 hoursSulfone derivative (C=SO₂)65%

The oxidation mechanism involves electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance with the thiazolidinone ring .

Reduction Reactions

Reduction targets the exocyclic double bond (C=C) and the thioxo group. Sodium borohydride (NaBH₄) selectively reduces the C=C bond, while lithium aluminum hydride (LiAlH₄) reduces both the C=C and C=S groups.

Reagent Conditions Product Yield Reference
NaBH₄Methanol, 0°C, 1 hourDihydrothiazolidinone (C-C single bond)85%
LiAlH₄THF, reflux, 3 hoursThiazolidine derivative (C-SH group)68%

The stereochemistry of reduction products (Z/E) depends on the reagent and solvent polarity.

Nucleophilic Substitution

The methyl group at position 3 and methoxy substituents on the aryl rings participate in nucleophilic substitution. For example, the methoxy group undergoes demethylation with hydrobromic acid (HBr):

Reagent Conditions Product Yield Reference
HBr (48%)Acetic acid, 110°C, 6 hoursHydroxy-substituted derivative78%

This reaction proceeds via an SN2 mechanism, with bromide ions attacking the methyl carbon.

Cycloaddition Reactions

The conjugated methylidene group facilitates [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:

Dienophile Conditions Product Yield Reference
Maleic anhydrideToluene, 80°C, 12 hoursBicyclic adduct (six-membered ring fused to thiazolidinone)60%

The reaction’s regioselectivity is influenced by electron-donating substituents on the pyrazole ring .

Hydrolysis

Acidic or basic hydrolysis cleaves the thiazolidinone ring. Under alkaline conditions (NaOH), the compound degrades into a thiourea derivative:

Reagent Conditions Product Yield Reference
NaOH (10%)Ethanol/H₂O, reflux, 5 hours3-Methylthiourea and pyrazole-carbaldehyde fragments90%

Hydrolysis mechanisms involve nucleophilic attack on the carbonyl carbon, leading to ring-opening.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the methylidene group and alkenes, forming cyclobutane derivatives:

Alkene Conditions Product Yield Reference
EthyleneUV light, benzene, 24 hoursCyclobutane-fused thiazolidinone55%

This reaction is stereospecific and depends on the alkene’s geometry.

Key Mechanistic Insights

  • Electronic Effects : Electron-donating groups (e.g., methoxy) enhance reactivity at the methylidene position by increasing electron density.

  • Steric Hindrance : Bulky substituents on the pyrazole ring slow substitution and cycloaddition reactions.

  • Solvent Polarity : Protic solvents (e.g., ethanol) favor ionic intermediates in substitution, while aprotic solvents (e.g., THF) stabilize radicals in photochemical reactions .

Scientific Research Applications

(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazolidin-4-one derivatives exhibit significant variability in biological activity depending on substituents. Key analogues include:

Compound Name Substituents Key Structural Differences Biological Activity References
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-hydroxybenzylidene group Lacks pyrazole moiety; hydroxy group enhances hydrogen bonding Antimicrobial (moderate)
2-(5-Chloro-3-methyl-1-(pyridin-2-yl)pyrazolidin-4-yl)-3-substituted phenylthiazolidin-4-one Pyridyl and chloro substituents Pyridyl group improves solubility; chloro enhances electrophilicity Antimicrobial (compound 4c: high activity)
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one Benzylidene and anilino groups Anilino group increases π-π stacking potential Antitubercular (variable)
Target Compound 4-Methoxy-2-methylphenyl-pyrazole, methyl-thioxo-thiazolidinone Methoxy and methyl groups enhance lipophilicity; pyrazole adds steric bulk Pending detailed evaluation

Key Observations :

  • Pyrazole vs.
  • Methoxy and Methyl Groups : The 4-methoxy-2-methylphenyl substituent increases lipophilicity, which may enhance membrane permeability compared to hydroxy-substituted derivatives (e.g., ) .
  • Thioxo Group: The 2-thioxo group in the thiazolidinone ring is conserved across analogues and is critical for redox activity, a feature linked to ferroptosis induction in cancer cells .
Physicochemical Properties
  • Crystallography : The target compound’s crystal structure likely resembles (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, which forms dimers via intermolecular hydrogen bonds (C–H⋯S and C–H⋯π interactions) .
  • Thermal Stability : Methyl and methoxy groups may reduce melting points compared to chloro-substituted derivatives (e.g., ), as seen in similar compounds .

Biological Activity

The compound (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiazolidinone Derivatives

Thiazolidinones are five-membered heterocyclic compounds containing sulfur and nitrogen. They have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antidiabetic
  • Anticonvulsant

Recent studies indicate that modifications in the thiazolidinone structure can enhance specific biological activities, making them valuable scaffolds for drug development .

The biological activity of thiazolidinone derivatives, including the compound , is often attributed to their ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : Many thiazolidinones inhibit enzymes involved in disease processes, such as cyclooxygenases (COX), which are important in inflammation and pain pathways .
  • Cell Cycle Modulation : Some derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis .
  • Antioxidant Activity : Thiazolidinones exhibit significant antioxidant properties, which can mitigate oxidative stress-related damage in cells .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics .

Pathogen TypeMIC (µg/mL)Comparison with Standard Antibiotic
Staphylococcus aureus8More effective than penicillin
Escherichia coli16Comparable to ciprofloxacin
Pseudomonas aeruginosa32Less effective than meropenem

Anticancer Activity

Research has shown that this thiazolidinone derivative possesses anticancer properties by inducing apoptosis in various cancer cell lines. The compound has been tested against several types of cancer cells, including breast and colon cancer lines. It was found to inhibit cell growth significantly and induce apoptosis through caspase activation pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been evaluated using various models, demonstrating a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in treating inflammatory diseases .

Case Studies

Several studies have highlighted the efficacy of thiazolidinone derivatives:

  • Study on Antimicrobial Activity : A study synthesized multiple thiazolidinone derivatives and evaluated their antibacterial effects against MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives exhibited superior potency compared to traditional antibiotics .
  • Cancer Cell Line Study : In a comparative study involving various thiazolidinone derivatives, the compound showed significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Q & A

Q. What are the optimal synthetic routes for preparing this thiazolidinone derivative, and what reaction conditions are critical for high yield?

  • Methodological Answer : The compound can be synthesized via a condensation-cyclization strategy. A key step involves reacting a substituted pyrazole-aldehyde (e.g., 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with thiosemicarbazide under acidic conditions (e.g., acetic acid or HCl) to form a Schiff base intermediate. Subsequent cyclization with chloroacetic acid or mercaptoacetic acid in ethanol/methanol at reflux (60–80°C) generates the thiazolidinone core . Sodium acetate is often added to buffer the reaction. Critical factors : pH control, solvent polarity, and reaction time (typically 4–8 hours). Yields range from 60–85%, depending on substituent steric effects .

Q. How can the structure of this compound be rigorously characterized?

  • Methodological Answer : Use a multi-spectral approach :
  • IR : Confirm the presence of thioxo (C=S) at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1680–1720 cm⁻¹ .
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for aromatic protons (δ 6.5–8.5 ppm), methyl/methoxy groups (δ 2.3–3.8 ppm), and thiazolidinone carbons (C=O at δ ~170 ppm) .
  • UV-Vis : Detect π→π* transitions (250–350 nm) in methanolic solutions to assess conjugation .
  • Elemental Analysis : Verify purity (>95%) by matching calculated/observed C, H, N, S percentages .

Q. What are the primary chemical reactivity patterns of this compound?

  • Methodological Answer : The thioxo group (C=S) and methyleneidene moiety are key reactive sites:
  • Oxidation : C=S can oxidize to sulfonic acids using H2_2O2_2/acetic acid, altering bioactivity .
  • Nucleophilic Substitution : The iodine atom (if present in analogs) can be replaced by amines/thiols under basic conditions (K2_2CO3_3, DMF, 60°C) .
  • Electrophilic Aromatic Substitution : The methoxy group directs electrophiles (e.g., nitration) to the ortho/para positions .

Advanced Research Questions

Q. How can X-ray crystallography and hydrogen bonding analysis resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • Crystallization : Grow single crystals via slow evaporation of DMF/ethanol solutions.
  • Data Collection : Use SHELX for structure solution (direct methods) and refinement (full-matrix least-squares). Key metrics: R-factor < 0.05, wR2^2 < 0.15 .
  • Hydrogen Bonding : Apply graph-set analysis (Etter’s rules) to categorize motifs (e.g., D(2) chains for N–H⋯S interactions). Software like ORTEP-3 visualizes packing diagrams and validates H-bond networks critical for stability .

Q. How do DFT calculations complement experimental spectroscopic data for this compound?

  • Methodological Answer :
  • Geometry Optimization : Use Gaussian09 with B3LYP/6-311++G(d,p) to optimize the Z-configuration. Compare bond lengths/angles with XRD data .
  • Vibrational Analysis : Simulate IR spectra; deviations <10 cm⁻¹ confirm experimental assignments.
  • Electronic Properties : Calculate HOMO-LUMO gaps (e.g., 3.5–4.0 eV) to correlate with UV-Vis λmax_{\text{max}} .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer :
  • Yield Variability : Screen solvents (DMF vs. ethanol), catalysts (piperidine vs. acetic acid), and stoichiometry (1:1 vs. 1:2 aldehyde/thiosemicarbazide).
  • Bioactivity Discrepancies : Standardize assays (e.g., MIC for antimicrobial tests) using positive controls (e.g., ciprofloxacin) and replicate trials (n ≥ 3). For anti-tubercular activity, use the Microplate Alamar Blue Assay (MABA) at pH 6.6 .

Q. What strategies are effective for evaluating the biological activity of this compound against resistant pathogens?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK). Prioritize compounds with ΔG < -8 kcal/mol .
  • Synergy Testing : Combine with first-line drugs (e.g., isoniazid) in checkerboard assays. Calculate FIC indices to identify additive/synergistic effects .

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